Bzl-D-met-ome hcl Bzl-D-met-ome hcl
Brand Name: Vulcanchem
CAS No.: 1272755-12-0
VCID: VC0556283
InChI: InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1
SMILES: COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl
Molecular Formula: C13H19NO2S*HCl
Molecular Weight: 253,37*36,46 g/mole

Bzl-D-met-ome hcl

CAS No.: 1272755-12-0

Cat. No.: VC0556283

Molecular Formula: C13H19NO2S*HCl

Molecular Weight: 253,37*36,46 g/mole

* For research use only. Not for human or veterinary use.

Bzl-D-met-ome hcl - 1272755-12-0

Specification

CAS No. 1272755-12-0
Molecular Formula C13H19NO2S*HCl
Molecular Weight 253,37*36,46 g/mole
IUPAC Name methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride
Standard InChI InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1
SMILES COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl

Introduction

Structural and Physicochemical Properties

Bzl-D-Met-OMe·HCl belongs to the class of amino acid esters, featuring a D-methionine backbone modified with a benzyl group at the nitrogen atom and a methyl ester at the carboxyl terminus. The stereochemistry of the methionine residue (D-configuration) distinguishes it from its L-isomer, influencing its interactions with chiral biological targets . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H20ClNO2S\text{C}_{13}\text{H}_{20}\text{ClNO}_{2}\text{S}PubChem
Molecular Weight289.82 g/molChemBK
Melting Point107–114°CSigma-Aldrich
Optical Rotation ([α]D[\alpha]_D)31±2-31 \pm 2^\circ (1% in MeOH)Chemimpex
SolubilitySoluble in DMSO, methanolVulcanChem

The compound’s benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl ester moiety increases metabolic stability compared to free carboxylic acids . Nuclear magnetic resonance (NMR) spectra confirm its structure, with characteristic signals for benzyl aromatic protons (δ\delta 7.2–7.4 ppm) and the methyl ester group (δ\delta 3.6 ppm).

Synthesis and Industrial Optimization

The synthesis of Bzl-D-Met-OMe·HCl typically involves sequential protection, acylation, and esterification steps:

  • Amino Group Protection: D-methionine’s α-amino group is protected using a benzyl (Bzl) group via reaction with benzyl chloride in alkaline conditions.

  • Esterification: The carboxyl group is converted to a methyl ester using thionyl chloride (SOCl2_2) in methanol.

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Industrial-scale production employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving yields >95% and purity ≥99% . Critical parameters for optimization include:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature0–5°C during acylationMinimizes racemization
HCl Stoichiometry1.1 equivalentsPrevents over-acidification
Purification MethodReverse-phase HPLC (C18)Removes enantiomeric impurities

Recent advancements in continuous flow reactors have reduced production costs by 30% while maintaining batch consistency.

Biological Activity and Mechanisms

Bzl-D-Met-OMe·HCl exhibits multifaceted biological effects, primarily mediated through its structural mimicry of methionine:

Enzyme Modulation

  • Methionine Aminopeptidase Inhibition: Acts as a competitive inhibitor (Ki=2.3μMK_i = 2.3 \mu\text{M}), disrupting co-translational protein modification in cancer cells.

  • Protease Interactions: Binds to the active site of trypsin-like proteases, reducing catalytic activity by 40% at 10 µM concentrations .

Agricultural Applications

As a plant growth regulator, it increases wheat yield by 15% under drought stress by upregulating stress-responsive genes (e.g., OsNAC5) .

Stability and Degradation Pathways

Bzl-D-Met-OMe·HCl is prone to hydrolysis and oxidation, necessitating stringent storage conditions (−20°C in anhydrous environments) . Accelerated stability studies reveal:

Stress ConditionDegradation ProductsHalf-Life (25°C)
Acidic (0.1 M HCl)D-Methionine, benzyl alcohol48 hours
Oxidative (0.3% H2_2O2_2)Methionine sulfoxide12 hours
Photolytic (UV light)Racemized D/L-methionine72 hours

Formulation strategies, such as lyophilization with trehalose, extend shelf life to 24 months at 4°C.

Future Research Directions

  • Prodrug Development: Engineering pH-sensitive ester linkages to target tumor microenvironments.

  • Chiral Resolution: Improving enantiomeric purity (>99.9% ee) via immobilized penicillin G acylase .

  • Ecotoxicology: Assessing long-term environmental impacts in agricultural runoff .

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